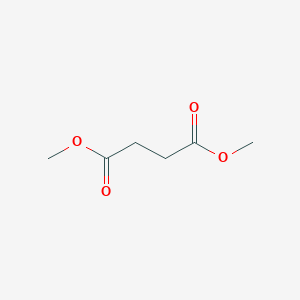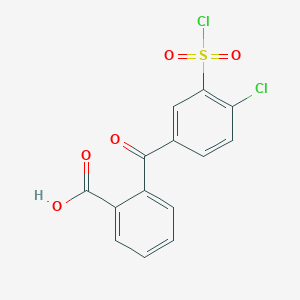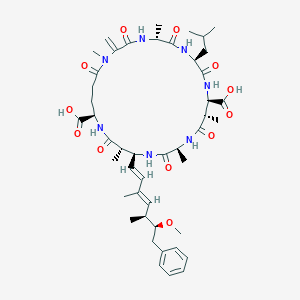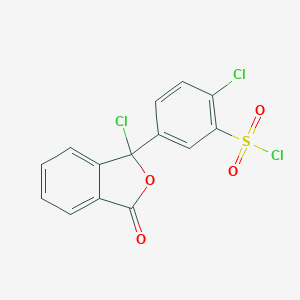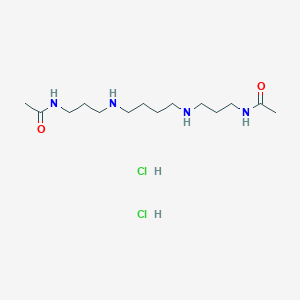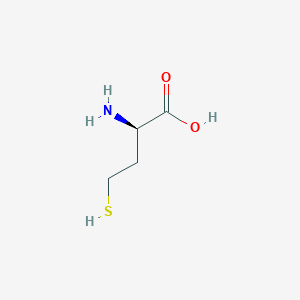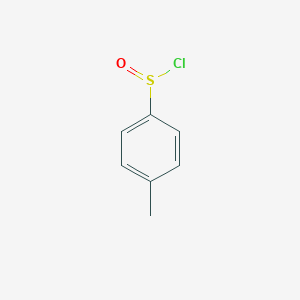![molecular formula C10H13N B031075 2,3,4,5-Tetrahydro-1H-benzo[b]azepine CAS No. 1701-57-1](/img/structure/B31075.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives involves various strategies aimed at introducing functional groups at specific positions to modulate the compound's chemical and biological activities. One approach involves designing and synthesizing 1,7-disubstituted derivatives as selective inhibitors of human neuronal nitric oxide synthase (nNOS), demonstrating the compound's utility in therapeutic applications, particularly in neuropathic pain management (Annedi et al., 2012). Another synthetic pathway includes the temperature-tunable synthesis from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, illustrating the versatility of synthetic routes available for this compound (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepine and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have revealed the compound's ability to adopt different molecular conformations, which are crucial for its interaction with biological targets (Acosta et al., 2015). The structural diversity within this class of compounds is significant for the development of new therapeutic agents.
Chemical Reactions and Properties
2,3,4,5-Tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including condensation, cycloaddition, and radical cyclization, to yield a wide array of derivatives with potential pharmacological applications. These reactions facilitate the introduction of different substituents into the benzazepine core, significantly affecting the compound's chemical properties and biological activity (Lee et al., 2003).
Aplicaciones Científicas De Investigación
-
Pharmacology and Medicinal Chemistry
-
Synthesis of Adamantane Derivatives
-
Anticonvulsant Activities
-
Agonist of the 5HT2C Receptor
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines
-
Agonist of the 5HT2C Receptor
Safety And Hazards
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVNYACSSGXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341888 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
CAS RN |
1701-57-1 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

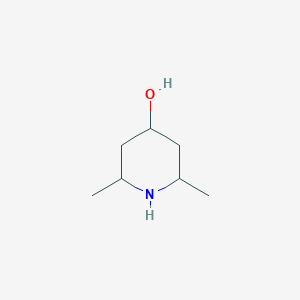
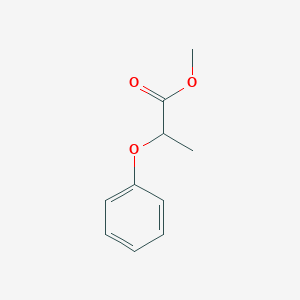
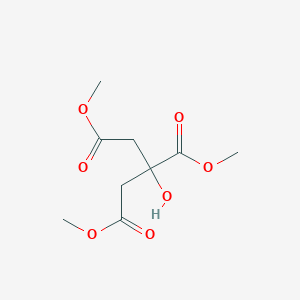
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

